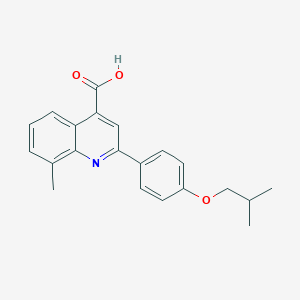
2-(4-Isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of an isobutoxyphenyl group at the 2-position, a methyl group at the 8-position, and a carboxylic acid group at the 4-position of the quinoline ring
Mechanism of Action
Target of Action
The primary target of 2-(4-Isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid, also known as Febuxostat, is the enzyme xanthine oxidase . Xanthine oxidase plays a crucial role in the metabolism of purines in the body, specifically in the conversion of hypoxanthine to xanthine, and xanthine to uric acid .
Mode of Action
Febuxostat is a non-purine selective inhibitor of xanthine oxidase . It works by non-competitively blocking the molybdenum pterin center, which is the active site of xanthine oxidase . This inhibition prevents the oxidation of hypoxanthine and xanthine to uric acid, thereby reducing serum uric acid levels .
Biochemical Pathways
The inhibition of xanthine oxidase by Febuxostat disrupts the purine degradation pathway, leading to decreased production of uric acid . This results in a reduction of uric acid accumulation in the body, which can prevent the formation of uric acid crystals. These crystals are responsible for the inflammation and pain associated with gout .
Pharmacokinetics
Febuxostat is well absorbed after oral administration, with a bioavailability of over 84% . It is extensively bound to plasma proteins (99.2% to albumin) . The drug is metabolized via several pathways involving CYP1A1, 1A2, 2C8, 2C9, UGT1A1, 1A8, 1A9 . The elimination half-life is approximately 5 to 8 hours . It is excreted in urine (~49%, mostly as metabolites, 3% as unchanged drug) and feces (~45%, mostly as metabolites, 12% as unchanged drug) .
Result of Action
The primary result of Febuxostat’s action is a reduction in serum uric acid levels . This can lead to a decrease in the frequency of gout flares, as well as a reduction in the size of tophi in chronic gout patients .
Action Environment
The efficacy and stability of Febuxostat can be influenced by various environmental factors. For instance, the presence of food can decrease the maximum plasma concentration and delay the time to reach maximum concentration . Additionally, the drug’s metabolism can be affected by factors such as the patient’s age, renal function, and concomitant use of other medications . Therefore, it’s important to consider these factors when prescribing and administering Febuxostat.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid typically involves a multi-step process One common method starts with the preparation of the intermediate 4-isobutoxybenzaldehyde, which is then subjected to a Friedländer synthesis with 2-aminoacetophenone to form the quinoline core
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production would require the development of purification methods to ensure the compound meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
2-(4-Isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds.
Scientific Research Applications
2-(4-Isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid: This compound shares the isobutoxyphenyl group but has a thiazole ring instead of a quinoline ring.
2-(4-Isobutoxyphenyl)-4-methylquinoline-5-carboxylic acid: Similar structure but with the carboxylic acid group at the 5-position.
Uniqueness
2-(4-Isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
8-methyl-2-[4-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-13(2)12-25-16-9-7-15(8-10-16)19-11-18(21(23)24)17-6-4-5-14(3)20(17)22-19/h4-11,13H,12H2,1-3H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAVSUIDASGRSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)OCC(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][2-(2-ethoxyphenyl)quinolin-4-yl]methanone](/img/structure/B456695.png)
![4-[(2-chlorophenoxy)methyl]-N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide](/img/structure/B456697.png)
![1-[5-(2-HYDROXYPHENYL)-3-(2-NAPHTHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-ETHANONE](/img/structure/B456698.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B456699.png)
![N-ethyl-2-{[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B456701.png)
![Ethyl 2-{[(4,5-dibromo-2-thienyl)carbonyl]amino}-5-(1-phenylethyl)-3-thiophenecarboxylate](/img/structure/B456703.png)
![4-bromo-N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B456704.png)
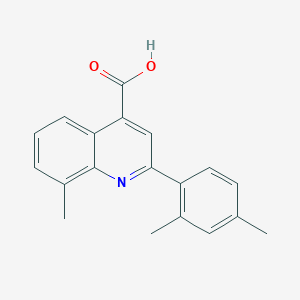
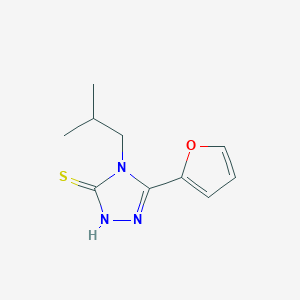
![5-{3-Ethoxy-4-[2-(4-morpholinyl)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B456711.png)
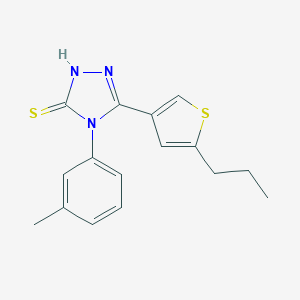
![N-allyl-2-{[2-(4-ethylphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B456714.png)
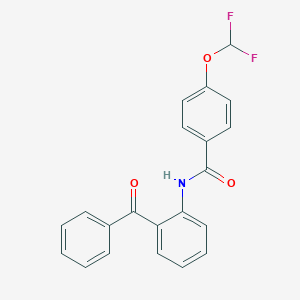
![3-({[3-(Ethoxycarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B456717.png)
